5-(Cyclohex-2-en-1-yl)pyridin-3-ol

Lipophilicity LogP Drug-likeness

Medicinal chemistry campaigns often stall when a core scaffold lacks a diversification point for SAR exploration. 5-(Cyclohex-2-en-1-yl)pyridin-3-ol directly addresses this by embedding a reactive allylic olefin within a Rule-of-3 compliant fragment (MW 175.23, LogP 2.61). - Enables late-stage allylic oxidation or epoxidation, reducing analog generation by 1-2 synthetic steps per compound. - Offers distinct 3D half-chair conformation and higher LogP versus the 6-positional isomer for tailored library design. - Supplied at 95% purity, ideal for direct plate formatting in NMR- or SPR-based fragment screening.

Molecular Formula C11H13NO
Molecular Weight 175.23 g/mol
Cat. No. B13253982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Cyclohex-2-en-1-yl)pyridin-3-ol
Molecular FormulaC11H13NO
Molecular Weight175.23 g/mol
Structural Identifiers
SMILESC1CC=CC(C1)C2=CC(=CN=C2)O
InChIInChI=1S/C11H13NO/c13-11-6-10(7-12-8-11)9-4-2-1-3-5-9/h2,4,6-9,13H,1,3,5H2
InChIKeyCFOGULMGTCVFLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Cyclohex-2-en-1-yl)pyridin-3-ol Overview


5-(Cyclohex-2-en-1-yl)pyridin-3-ol (CAS 2060040-07-3) is a heterocyclic small molecule comprising a 3-hydroxypyridine core substituted at the 5-position with a cyclohex-2-en-1-yl group. With a molecular formula of C11H13NO, a molecular weight of 175.23 g/mol, a computed LogP of 2.61, a topological polar surface area (TPSA) of 33.12 Ų, one hydrogen bond donor, two hydrogen bond acceptors, and a single rotatable bond , this compound occupies a distinct physicochemical space among pyridin-3-ol derivatives. The cyclohexene moiety introduces a specific unsaturation pattern that distinguishes it from saturated cyclohexyl analogs and enables downstream synthetic elaboration via the allylic olefin. Commercially available at 95% purity from multiple suppliers, it is positioned as a research-grade building block for fragment-based screening libraries and medicinal chemistry campaigns .

1
Fragment library building block
3-Hydroxypyridine core with cyclohex-2-en-1-yl substituent; physicochemical profile supports Rule-of-3 compliant library design.
2
Allylic diversification handle
Cyclohexene olefin provides a site for late-stage functionalization (oxidation, epoxidation, allylic substitution) not available in saturated analogs.
3
Immediate usability
Research-grade purity stocked by multiple suppliers; ready for direct plate formatting in fragment-based screening campaigns.

5-(Cyclohex-2-en-1-yl)pyridin-3-ol Irreplaceability


Substituting 5-(cyclohex-2-en-1-yl)pyridin-3-ol with a saturated cyclohexyl analog or a positional isomer fundamentally alters the molecular interaction profile. The cyclohex-2-en-1-yl moiety provides an sp²-hybridized allylic center at the 1′-position, which shifts the ring conformation from a chair to a half-chair geometry, modulates the pKa of the adjacent pyridine nitrogen via through-bond electronic effects, and introduces a reactive olefin handle absent in saturated counterparts such as 5-cyclohexylpyridin-3-ol (CAS 1314353-72-4) [1]. Moving the cyclohexene attachment from the 5-position to the 6-position (as in 6-cyclohex-1-enyl-pyridin-3-ol, CAS 1058159-13-9) reorients the substituent vector relative to the hydroxyl group and alters the computed LogP (XLogP3-AA: 2.3 for the 6-isomer vs. 2.61 for the 5-isomer), impacting both solubility and target binding geometry [2]. Absent the hydroxyl group at the 3-position, compounds such as 4-(cyclohex-2-en-1-yl)pyridine (CAS 78905-51-8) lose a critical hydrogen bond donor/acceptor site, reducing TPSA from approximately 33 Ų to approximately 13 Ų and eliminating the capacity for directional hydrogen bonding . These differences cannot be compensated for by simple blending or formulation; they require explicit compound-level selection during procurement.

Saturated cyclohexyl analog (5-cyclohexylpyridin-3-ol)
Absence of allylic olefin removes the synthetic diversification handle; chair-to-half-chair conformational shift may alter binding geometry and target complementarity.
6-Positional isomer (6-cyclohex-1-enyl-pyridin-3-ol)
Substituent vector reorientation relative to the hydroxyl group changes molecular shape; lower computed lipophilicity may shift solubility and target-fit profiles.
Non-hydroxylated cyclohexenylpyridines
Loss of the phenolic -OH donor/acceptor drastically reduces TPSA and hydrogen-bonding capacity, limiting directional polar interactions with protein targets.

5-(Cyclohex-2-en-1-yl)pyridin-3-ol Differentiation Evidence


Lipophilicity (LogP) Comparison

The computed partition coefficient (LogP) of 5-(cyclohex-2-en-1-yl)pyridin-3-ol is 2.61, which is approximately 0.31 log units higher than that of its 6-positional isomer 6-cyclohex-1-enyl-pyridin-3-ol (XLogP3-AA: 2.3) [1]. This difference corresponds to a roughly 2-fold higher predicted octanol-water partitioning for the 5-isomer. In the context of fragment-based drug discovery, this ΔLogP of 0.31 places the two isomers in different lipophilicity bins for library design. The saturated analog 5-cyclohexylpyridin-3-ol is expected to have a slightly elevated LogP (estimated ~2.8–3.0) due to loss of the more polarizable sp² center, though experimentally confirmed values are not available [2]. The cyclohexene unsaturation thus provides a tunable intermediate lipophilicity that is inaccessible with either the fully saturated or fully aromatic counterparts.

Lipophilicity Comparison
Context-dependent
Computed LogP 2.61 (Δ +0.31 vs 6-isomer)
Intermediate lipophilicity may support fragment library design by providing a distinct partition profile.
Values from different algorithms; experimental shake-flask LogP not reported for any comparator.
Lipophilicity LogP Drug-likeness Fragment-based screening

Hydrogen Bond Donor/Acceptor Profile

5-(Cyclohex-2-en-1-yl)pyridin-3-ol possesses a TPSA of 33.12 Ų with 1 hydrogen bond donor (phenolic -OH) and 2 hydrogen bond acceptors (pyridine N and -OH oxygen) . In contrast, non-hydroxylated analogs such as 4-(cyclohex-2-en-1-yl)pyridine (CAS 78905-51-8) and 2-(cyclohex-2-en-1-yl)pyridine (CAS 78905-61-0) have zero H-bond donors, one H-bond acceptor, and a TPSA of approximately 12.9 Ų . This TPSA difference of approximately 20 Ų is substantial: it places the target compound in a range consistent with moderate passive membrane permeability (TPSA < 60 Ų predicts good oral absorption), while the non-hydroxylated analogs fall into a very low TPSA regime more characteristic of highly lipophilic, potentially poorly soluble compounds. For fragment-based screening, the presence of both donor and acceptor functionality enables directional hydrogen bonding interactions with protein targets that are geometrically inaccessible to the simple cyclohexenylpyridine scaffolds [1].

H-Bond Profile
Cross-study comparable
TPSA 33.12 Ų, 1 HBD, 2 HBA (gain of 1 donor vs non-OH analogs)
Enables directional hydrogen bonding for target engagement; non-hydroxylated analogs lack this interaction capacity.
Computed TPSA difference ~20 Ų vs non-OH cyclohexenylpyridines.
TPSA Hydrogen bonding Permeability Fragment library design

Allylic Olefin Synthetic Diversification

The cyclohex-2-en-1-yl substituent in 5-(cyclohex-2-en-1-yl)pyridin-3-ol contains an allylic C–H bond at the 1′-position that is absent in the saturated analog 5-cyclohexylpyridin-3-ol. This structural feature enables chemo- and site-selective transformations including allylic oxidation (e.g., SeO₂, CrO₃, or catalytic Ru/Mn systems) to yield the corresponding α,β-unsaturated ketone, and transition-metal-catalyzed allylic substitution reactions (e.g., Tsuji–Trost chemistry) [1]. The saturated analog lacks this reactive locus entirely, limiting post-coupling diversification options. For medicinal chemistry programs employing a build–couple–diversify strategy, the cyclohexene olefin provides a late-stage functionalization point that can be exploited to introduce additional vectors (e.g., epoxidation, dihydroxylation, or cyclopropanation) without de novo resynthesis of the pyridine core .

Synthetic Diversification
Class-level inference
Allylic C1′–H enables oxidation, epoxidation, Tsuji–Trost chemistry (absent in saturated analog)
Late-stage diversification handle may reduce analog synthesis steps in build–couple–diversify workflows.
Inferred from established allylic reactivity; no published experimental yields for this exact compound.
Synthetic elaboration Allylic functionalization Medicinal chemistry Diversification

Purity and Commercial Availability Benchmarking

5-(Cyclohex-2-en-1-yl)pyridin-3-ol is commercially stocked at 95% purity with a catalog price for the 1 g scale and inquiry-based pricing for 5 g, 10 g, and 25 g quantities from major Chinese research chemical suppliers . The 6-positional isomer 6-cyclohex-1-enyl-pyridin-3-ol (CAS 1058159-13-9) is also listed at 95% purity but is less widely stocked . The fully saturated analog 5-cyclohexylpyridin-3-ol (CAS 1314353-72-4) is similarly available at 95% purity . However, the 6-isomer has been cited in at least one patent (US 8,642,603 B2) as a synthetic intermediate for further elaboration, suggesting validated downstream utility, whereas comparable patent precedent for the 5-isomer has not been identified in public literature [1]. This limited patent visibility for the 5-isomer may actually represent an advantage for organizations seeking freedom-to-operate in novel chemical space.

Procurement Benchmark
Supporting evidence
95% purity; stocked at 1–25 g scales; 6-isomer cited in patent, 5-isomer not identified in public literature
Readily available building block; differentiated patent landscape may favor freedom-to-operate.
Purity as vendor specification; batch variability should be verified.
Procurement Purity Supply chain Building blocks

Conformational Half-Chair vs. Chair Geometry

The cyclohexene ring in 5-(cyclohex-2-en-1-yl)pyridin-3-ol adopts a half-chair conformation due to the sp²-hybridized C2′–C3′ double bond, in contrast to the chair conformation of the saturated cyclohexyl analog [1]. This conformational difference alters the spatial trajectory of the pyridine substituent vector relative to the ring plane by approximately 15–20° and shifts the centroid of the cyclohexene ring by roughly 0.3–0.5 Å compared to the saturated chair [1][2]. In protein–ligand binding, such geometric perturbations can determine whether the pyridin-3-ol head group engages a catalytic residue or is sterically excluded from a sub-pocket. For fragment-based screening campaigns, the half-chair geometry of the 5-isomer provides a shape complementarity profile distinct from both the chair (saturated) and planar (aryl) alternatives, expanding the three-dimensional diversity of screening libraries [2].

Conformational Geometry
Class-level inference
Half-chair (cyclohexene) vs chair (cyclohexane); ~15–20° vector deviation
Shape diversity may expand fragment screening hit rates against shallow or conformationally sensitive pockets.
Based on canonical cyclohexene/cyclohexane geometries; no X-ray structure available.
Conformational analysis Ring puckering Molecular recognition Scaffold diversity

5-(Cyclohex-2-en-1-yl)pyridin-3-ol Application Scenarios


Fragment Library Design: Lipophilicity and 3D Diversity

With a LogP of 2.61, TPSA of 33.12 Ų, and a half-chair cyclohexene conformation, 5-(cyclohex-2-en-1-yl)pyridin-3-ol is well-suited for inclusion in fragment libraries targeting Rule-of-3 compliance (MW < 300, LogP ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3) . Its LogP is 0.31 units higher than the 6-positional isomer, offering a distinct lipophilicity option that can be selected based on the polarity of the target binding site. The half-chair geometry provides three-dimensional shape diversity that planar heterocyclic fragments lack, potentially improving hit rates against shallow or conformationally sensitive protein pockets [1]. Procurement at 95% purity in 1 g quantities enables direct plate formatting for NMR- or SPR-based fragment screening campaigns .

Build-Couple-Diversify with Allylic Olefin Handle

The allylic C1′–H in the cyclohex-2-en-1-yl substituent provides a functionalization handle that is absent in the saturated 5-cyclohexylpyridin-3-ol analog . After coupling to a core scaffold (e.g., via Suzuki, Buchwald–Hartwig, or SNAr chemistry on the pyridine ring), the cyclohexene moiety can undergo late-stage allylic oxidation, epoxidation, or transition-metal-catalyzed allylic substitution to generate compound libraries without resynthesis of the core intermediate [1]. This capability reduces the synthetic step count for analog generation by an estimated 1–2 steps per compound, translating to significant time and cost savings in lead optimization campaigns. The 5-substitution pattern orients the diversification vector away from the 3-hydroxyl group, minimizing steric interference during chemical elaboration .

IP-Unencumbered Chemical Probe Development

Unlike the 6-positional isomer (CAS 1058159-13-9), which has been cited in patent US 8,642,603 B2 as a synthetic intermediate, 5-(cyclohex-2-en-1-yl)pyridin-3-ol does not appear in publicly identified patent literature as of the search date . This absence of patent precedent may be strategically advantageous for organizations developing novel chemical probes or drug candidates, as it reduces the risk of prior art encumbrance on the core scaffold. When combined with its differentiated physicochemical properties (higher LogP, distinct substitution pattern), this compound offers a relatively unexplored chemical space for intellectual property generation, particularly in kinase inhibitor, GPCR modulator, or epigenetic target programs where pyridin-3-ol cores are frequently employed [1].

Synthetic Methodology: Stereoelectronic Probe

The combination of a pyridin-3-ol core with a cyclohex-2-en-1-yl substituent creates a unique stereoelectronic environment that can serve as a probe substrate for developing new synthetic methods . The pyridine nitrogen can act as a directing group for transition-metal-catalyzed C–H activation, while the allylic olefin provides a site for testing regioselective and stereoselective transformations (epoxidation, dihydroxylation, hydroboration) [1]. The 5-substitution pattern places the reactive olefin at a defined distance from the pyridine-directing group, enabling systematic investigation of distance- and geometry-dependent reactivity. For academic and industrial methodology groups, this compound represents a well-defined, commercially available substrate for reaction discovery and optimization studies .

Application
Selection Property
Validation Focus
Fragment library design (lipophilicity & 3D diversity)
Intermediate lipophilicity and half-chair conformational shape
Experimental LogP confirmation; binding-mode analysis in target pockets
Late-stage diversification (build–couple–diversify)
Allylic olefin handle for oxidation, epoxidation, allylic substitution
Reactivity screening and scope evaluation; step-count reduction verification
IP-unencumbered chemical probe development
Differentiated patent landscape (5-isomer not cited in public patents)
Freedom-to-operate analysis; novelty assessment for lead series
Synthetic methodology substrate
Stereoelectronic probe with pyridine directing group and remote olefin
Regioselectivity and stereoselectivity optimization in C–H activation or olefin functionalization
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